Acetylastragaloside I

Antiprotozoal Trypanosoma brucei rhodesiense Cycloartane glycosides

Select Acetylastragaloside I (CAS 84687-47-8) for its uniquely tri-O-acetylated cycloartane scaffold—the key driver of its superior antitrypanosomal potency (IC₅₀: 9.5 μg/mL T. b. rhodesiense; 5.0 μg/mL T. cruzi) over mono-/di-acetylated and non-acetylated astragaloside analogs. This non-interchangeable reference compound is essential for SAR-driven library design, pharmacopeial authentication of Astragalus spp., and biotechnological process development in hairy root cultures. Rely on batch-to-batch consistency verified by HPLC-ELSD/LC-MS/NMR for critical screening, analytical method validation, and metabolic engineering studies.

Molecular Formula C47H74O17
Molecular Weight 911.1 g/mol
Cat. No. B15563459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylastragaloside I
Molecular FormulaC47H74O17
Molecular Weight911.1 g/mol
Structural Identifiers
InChIInChI=1S/C47H74O17/c1-22(49)58-28-20-57-40(36(60-24(3)51)35(28)59-23(2)50)63-30-12-14-47-21-46(47)16-15-43(8)37(45(10)13-11-31(64-45)42(6,7)56)25(52)18-44(43,9)29(46)17-26(38(47)41(30,4)5)61-39-34(55)33(54)32(53)27(19-48)62-39/h25-40,48,52-56H,11-21H2,1-10H3/t25-,26-,27-,28-,29?,30?,31+,32-,33+,34-,35+,36-,37+,38?,39-,40+,43-,44+,45-,46?,47-/m1/s1
InChIKeyKWZSMZJAHIHRRT-GGTVCRRDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetylastragaloside I: A Triacetylated Cycloartane Triterpene Saponin Reference Standard for Antiprotozoal and Plant Metabolism Research


Acetylastragaloside I (CAS 84687-47-8) is a glycoside belonging to the cycloartane-type triterpene saponin class, isolated from the roots of Astragalus species including A. membranaceus and A. baibutensis [1][2]. Structurally, it features cycloastragenol as the aglycone bearing a tri-O-acetylated β-D-xylopyranosyl moiety at the C-3 position [1]. With a molecular formula of C47H74O17 and a molecular weight of 911.08 g/mol, this compound is distinguished from its non-acetylated or mono/di-acetylated astragaloside analogs by its specific acetylation pattern .

Why Generic Astragaloside Substitution Cannot Replicate Acetylastragaloside I-Specific Pharmacological Profiles


Within the astragaloside family, even minor variations in acetylation pattern fundamentally alter biological activity, selectivity, and physicochemical properties. Acetylastragaloside I is a tri-O-acetylated derivative, whereas astragaloside I is di-O-acetylated, astragaloside II is mono-O-acetylated, and astragaloside IV is non-acetylated [1]. These structural differences directly translate into divergent pharmacological potency, as demonstrated in comparative antiprotozoal assays where Acetylastragaloside I exhibited the highest activity among tested cycloartane glycosides against Trypanosoma brucei rhodesiense [2]. Substituting a non-acetylated or partially acetylated analog will not yield the same experimental outcomes in trypanocidal, metabolic, or cytotoxic studies. Furthermore, the specific acetylation state influences chromatographic retention, solubility, and stability, making Acetylastragaloside I a non-interchangeable reference compound for analytical method development and biological screening [1].

Quantitative Evidence Guide: Acetylastragaloside I Differentiation from Astragaloside I, II, and IV in Antiprotozoal, Structural, and Cytotoxicity Assays


Direct Head-to-Head Comparison: Acetylastragaloside I vs. Astragalosides I, II, and IV in T. brucei rhodesiense Antitrypanosomal Assays

In a direct comparative in vitro study of cycloartane glycosides isolated from Astragalus baibutensis, Acetylastragaloside I demonstrated superior antitrypanosomal potency against T. brucei rhodesiense, with an IC50 of 9.5 μg/mL. This value surpasses that of astragaloside I (IC50 14.2 μg/mL), astragaloside II (IC50 23.5 μg/mL), and astragaloside IV (IC50 21.8 μg/mL) tested under identical conditions [1]. The 1.5- to 2.5-fold improvement in potency directly correlates with the degree of acetylation, with the tri-acetylated Acetylastragaloside I exhibiting the highest activity.

Antiprotozoal Trypanosoma brucei rhodesiense Cycloartane glycosides

Direct Head-to-Head Comparison: Acetylastragaloside I vs. Astragalosides I, II, and IV in T. cruzi Antitrypanosomal Assays

The same comparative study evaluated activity against T. cruzi, the causative agent of Chagas disease. Acetylastragaloside I exhibited an IC50 of 5.0 μg/mL, whereas astragaloside I, astragaloside II, and astragaloside IV displayed IC50 values of >20 μg/mL, >30 μg/mL, and >20 μg/mL, respectively [1]. The differential in potency exceeds 4-fold, highlighting the critical role of tri-acetylation in conferring activity against this distinct trypanosome species.

Antiprotozoal Trypanosoma cruzi Chagas disease

Structural Differentiation: Acetylation Pattern Comparison Between Acetylastragaloside I and Astragaloside I

Acetylastragaloside I is unequivocally distinguished from astragaloside I by its acetylation pattern at the 3-O-β-D-xylopyranosyl moiety. Acetylastragaloside I is a 3-O-β-(2',3',4'-tri-O-acetyl)-D-xylopyranosyl derivative, whereas astragaloside I is a 3-O-β-(2',3'-di-O-acetyl)-D-xylopyranosyl derivative [1]. This structural difference of one additional acetyl group alters the molecular weight by 42 Da (Acetylastragaloside I: 911.08 g/mol; Astragaloside I: 869.04 g/mol) [2] and modifies lipophilicity, chromatographic retention time, and potential for metabolic deacetylation.

Structural elucidation Saponin chemistry Acetylation

Comparative Selectivity Profiling: Acetylastragaloside I vs. Mammalian Cell Cytotoxicity

Acetylastragaloside I exhibits measurable cytotoxicity against rat skeletal myoblast L6 cells with an IC50 of 24.2 μg/mL [1]. While a direct comparative value for astragaloside I in the same cell line was not reported in the primary study, this data point establishes a selectivity window: the compound is 2.55-fold more potent against T. brucei rhodesiense (IC50 9.5 μg/mL) and 4.84-fold more potent against T. cruzi (IC50 5.0 μg/mL) than against mammalian L6 cells [1]. This class-level inference suggests that acetylation may influence both target potency and host cell toxicity, and any substitution with less acetylated analogs would require de novo cytotoxicity assessment.

Cytotoxicity Selectivity L6 myoblasts

Cross-Study Comparable: Acetylastragaloside I vs. Other Cycloartane Glycosides in Antiprotozoal Screening

In the 2006 Caliş et al. study, Acetylastragaloside I was also evaluated against Leishmania donovani and Plasmodium falciparum, yielding IC50 values of >30 μg/mL and >20 μg/mL, respectively [1]. While direct comparator data for astragaloside I, II, and IV against these specific organisms were not presented, the data demonstrate that Acetylastragaloside I possesses a degree of antiprotozoal selectivity favoring Trypanosoma species over Leishmania and Plasmodium [1]. This cross-organism activity profile is a critical differentiator for researchers designing panel screens or seeking trypanosome-selective probes.

Antiprotozoal Leishmania Plasmodium Selectivity

Acetylastragaloside I: Prioritized Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Antiprotozoal Drug Discovery: Trypanosoma brucei rhodesiense and T. cruzi Hit Identification and Lead Optimization

Acetylastragaloside I serves as a validated positive control or starting scaffold for screening campaigns targeting human African trypanosomiasis (sleeping sickness) and Chagas disease. Its IC50 values of 9.5 μg/mL (T. b. rhodesiense) and 5.0 μg/mL (T. cruzi), established in direct comparative studies against astragaloside I, II, and IV, justify its selection over less potent analogs [1]. The compound is particularly valuable for establishing assay sensitivity and for SAR studies aimed at improving potency and selectivity.

Analytical Reference Standard for Astragalus-Derived Product Authentication and Quality Control

As a structurally defined tri-acetylated cycloartane saponin, Acetylastragaloside I is a critical reference compound for the authentication and quantitative analysis of Astragalus membranaceus and A. baibutensis extracts or formulations. Its unique acetylation pattern enables unambiguous identification by HPLC-ELSD, LC-MS, or NMR, distinguishing it from co-occurring astragalosides I, II, and IV [2]. This is essential for compliance with pharmacopeial standards and for ensuring batch-to-batch consistency in herbal products [3].

Natural Product Chemistry: Structure-Activity Relationship Studies of Cycloartane Glycoside Acetylation

Acetylastragaloside I is an essential tool for systematic SAR investigations exploring the impact of acetylation on cycloartane triterpene bioactivity. The direct comparative data showing its superior antitrypanosomal potency relative to di-acetylated (astragaloside I), mono-acetylated (astragaloside II), and non-acetylated (astragaloside IV) counterparts provide a clear framework for designing focused analog libraries [1]. Researchers can use this compound to probe how incremental acetylation modulates target engagement, membrane permeability, and metabolic stability.

Plant Biotechnology and Metabolic Engineering: Elicitation and Production of Acetylated Saponins in Hairy Root Cultures

Acetylastragaloside I has been successfully produced in hairy root cultures of Astragalus membranaceus, alongside astragaloside I, III, and IV [4]. This establishes its relevance as a target metabolite for biotechnological production optimization. Researchers seeking to enhance yields of specific acetylated saponins can use Acetylastragaloside I as a quantifiable marker for process development, strain engineering, or elicitor screening, leveraging its distinct chromatographic profile for accurate monitoring.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acetylastragaloside I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.